![molecular formula C9H18Cl2N2 B13584220 2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a mixture of diastereomers and is characterized by its cyclopropyl and octahydropyrrolo[3,4-c]pyrrole moieties.
Vorbereitungsmethoden
The synthesis of 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride involves several steps, typically starting with the formation of the cyclopropyl group and the pyrrole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired effects .
Vergleich Mit ähnlichen Verbindungen
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride can be compared with other similar compounds, such as:
2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole: This compound shares a similar core structure but lacks the dihydrochloride moiety.
Octahydropyrrolo[3,4-c]pyrrole derivatives: These compounds have variations in the substituents on the pyrrole ring, leading to different properties and applications.
The uniqueness of 2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride lies in its specific structural features and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C9H18Cl2N2 |
|---|---|
Molekulargewicht |
225.16 g/mol |
IUPAC-Name |
5-cyclopropyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride |
InChI |
InChI=1S/C9H16N2.2ClH/c1-2-9(1)11-5-7-3-10-4-8(7)6-11;;/h7-10H,1-6H2;2*1H |
InChI-Schlüssel |
BHPOJVWMTSTUCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CC3CNCC3C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



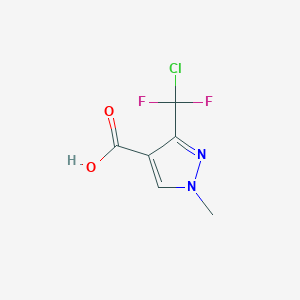

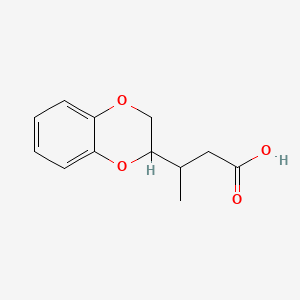

![rac-(1R,6R)-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13584152.png)
![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
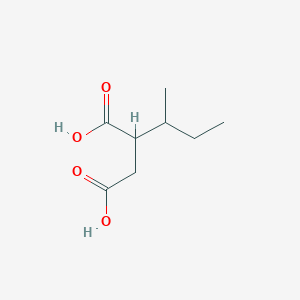
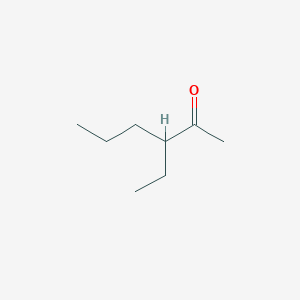
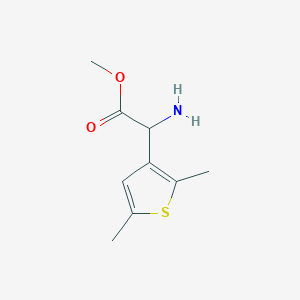
![1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine](/img/structure/B13584185.png)
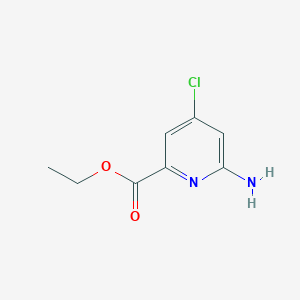
![tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate](/img/structure/B13584211.png)

